molecular formula C21H17N B593858 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole CAS No. 1260228-95-2

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole

Cat. No.: B593858
CAS No.: 1260228-95-2
M. Wt: 283.374
InChI Key: MVAOYMNWVVRUPL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole is unique due to its specific structural features, such as the presence of two methyl groups at the 11th position and its indeno[1,2-b]carbazole core. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole (CAS No. 1260228-95-2) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula : C21_{21}H17_{17}N
  • Molecular Weight : 283.37 g/mol
  • Structure : The compound features a unique arrangement of carbon and nitrogen atoms that contributes to its distinct electronic properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties
    • Mechanism of Action : The compound has shown potential in inducing apoptosis in cancer cells. It may interact with cellular pathways that regulate cell cycle and apoptosis, leading to cell death in malignant cells.
    • Cell Lines Tested : In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and prostate cancer cells.
  • Enzyme Inhibition
    • Cytochrome P450 Interaction : Similar to other carbazole derivatives, this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests a potential role in modifying the pharmacokinetics of co-administered drugs and may influence drug efficacy and toxicity profiles .
  • Reactive Oxygen Species (ROS) Induction
    • The compound has been reported to increase ROS levels in cellular models, which is a mechanism often associated with anticancer activity as elevated ROS can lead to oxidative stress and subsequent cell death.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study investigated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed significant cytotoxicity and a synergistic effect when combined with standard chemotherapy agents like doxorubicin.
  • Study 2 : Another research focused on its ability to inhibit cytochrome P450 enzymes. The findings indicated that the compound could significantly alter the metabolism of certain drugs, suggesting its potential use as a modulator in pharmacotherapy.

Comparative Biological Activity Table

Compound NameCAS NumberAnticancer ActivityCytochrome P450 InhibitionROS Induction
This compound1260228-95-2YesYesYes
5H-Benzo[b]carbazole243-28-7ModerateYesModerate
5-Vinyl-5H-benzo[b]carbazoleNot AvailableYesYesHigh

Properties

IUPAC Name

11,11-dimethyl-5H-indeno[1,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-12-20-16(11-18(15)21)14-8-4-6-10-19(14)22-20/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOYMNWVVRUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C5=CC=CC=C5NC4=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 75 g (238 mmol) of 2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene and 290.3 ml (1669 mmol) of triethyl phosphite is heated under reflux for 12 h. The triethyl phosphite which remains is subsequently removed by distillation (72-76° C./9 mm Hg). Water/MeOH (1:1) is added to the residue, and the solid is filtered off and recrystallised. Yield: 61.3 g (216 mmol), 92%.
Name
2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
290.3 mL
Type
reactant
Reaction Step One

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